Product packaging for Eicosapentaenoic acid,ethyl ester(Cat. No.:CAS No. 73310-10-8; 86227-47-6)

Eicosapentaenoic acid,ethyl ester

Cat. No.: B2464725
CAS No.: 73310-10-8; 86227-47-6
M. Wt: 330.512
InChI Key: DTEMJWLYSQBXEL-MBFZXKRTSA-N
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Description

Significance in Omega-3 Polyunsaturated Fatty Acid Research

The development of methods to purify EPA into its ethyl ester form in the 1980s was a pivotal moment for omega-3 research. nih.govresearchgate.net It enabled investigators to study the effects of EPA in isolation from docosahexaenoic acid (DHA), another major omega-3 fatty acid with which it is naturally found. nih.gov This distinction is crucial as research has indicated that EPA and DHA can have different metabolic effects and biological activities. nih.govtandfonline.comnih.gov

The availability of pure EPA-EE has facilitated a deeper understanding of its specific roles in various physiological processes. For instance, studies in animal models have shown that EPA-EE can influence hepatic fatty acid oxidation, reduce liver triglyceride levels, and increase the omega-3 fatty acid content in liver phospholipids. caymanchem.commedchemexpress.com Furthermore, research has explored its impact on lipoprotein particle concentration and size, demonstrating a reduction in very-low-density lipoprotein (VLDL) particles, which is consistent with its triglyceride-lowering effects. nih.govtargetmol.com

A landmark study in cardiovascular research, the REDUCE-IT (Reduction of Cardiovascular Events with Icosapent Ethyl–Intervention Trial), utilized a highly purified form of EPA-EE. harvard.edu This trial demonstrated a significant reduction in major adverse cardiovascular events in high-risk patients already receiving statin therapy. harvard.edu The positive outcomes of such large-scale clinical trials have underscored the importance of EPA-EE in cardiovascular disease prevention and have set a new standard of care for certain patient populations. harvard.edu Ongoing research continues to investigate the potential of pure EPA-EE in other areas, including its anti-inflammatory and anti-cancer properties. nih.gov

Formulation Purity and its Research Implications

The purity of EPA-EE formulations is a critical factor in the interpretation and application of research findings. The process of converting EPA into its ethyl ester allows for molecular distillation, a technique used to remove impurities such as heavy metals, dioxins, and polychlorinated biphenyls (PCBs) that can be present in fish oils. shorthillseye.com This process also enables the concentration of EPA to levels of 90% or higher. nih.gov

The use of highly purified EPA-EE in clinical trials is essential for several reasons:

Attributing Effects to a Single Agent: By using a pure form of EPA-EE, researchers can more confidently attribute the observed clinical outcomes to the action of EPA itself, rather than to a combination of different omega-3 fatty acids or other components present in less purified fish oil supplements. nih.govharvard.edu

Consistency and Reproducibility: High-purity formulations ensure a consistent and standardized intervention across study participants, which is fundamental for the reproducibility of research findings.

Understanding Mechanisms of Action: Investigating the effects of pure EPA-EE allows for a more precise exploration of its underlying molecular and cellular mechanisms. For example, studies have shown that EPA-EE can be incorporated into cell membranes and influence the production of lipid mediators. unc.edu

Research comparing different formulations of omega-3 fatty acids, such as the natural triglyceride form, free fatty acids, and ethyl esters, has highlighted differences in their absorption and bioavailability. shorthillseye.comregulations.gov While some studies suggest that the natural triglyceride form may be better absorbed, the ethyl ester form has been successfully used in numerous clinical trials, demonstrating its efficacy. tandfonline.comregulations.govflnutrition.ca The co-ingestion of EPA-EE with a meal, particularly one containing fat, can enhance its absorption. shorthillseye.comregulations.gov

The development and investigation of high-purity EPA-EE have been instrumental in advancing our understanding of the specific health benefits of this omega-3 fatty acid. The ability to isolate and concentrate EPA has paved the way for rigorous scientific inquiry and the establishment of its role in clinical practice.

Data from Clinical Research

StudyPopulationInterventionKey Findings
REDUCE-IT >8,000 high-risk patients on statins with elevated triglyceridesIcosapent ethyl (a high-purity EPA-EE)25% relative risk reduction in major adverse cardiovascular events. harvard.edu
MARINE 229 patients with very high triglycerides (≥500 mg/dL)Icosapent ethylSignificant reduction in triglyceride levels without significantly increasing LDL cholesterol. nih.gov Reduction in VLDL particle concentration and size. nih.govtargetmol.com
ANCHOR Patients with high triglycerides (≥200 and <500 mg/dL) despite statin therapyIcosapent ethylSignificantly reduced remnant-like particle cholesterol (RLP-C) levels. nih.gov
JELIS Japanese patients with hypercholesterolemiaEPA-EE with a statinLowered triglyceride levels. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H34O2 B2464725 Eicosapentaenoic acid,ethyl ester CAS No. 73310-10-8; 86227-47-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73310-10-8; 86227-47-6

Molecular Formula

C22H34O2

Molecular Weight

330.512

IUPAC Name

ethyl (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoate

InChI

InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h12-21H,3-11H2,1-2H3/b13-12+,15-14+,17-16+,19-18+,21-20+

InChI Key

DTEMJWLYSQBXEL-MBFZXKRTSA-N

SMILES

CCCCCCCCCC=CC=CC=CC=CC=CC(=O)OCC

solubility

not available

Origin of Product

United States

Synthesis and Derivatization in Research Contexts

Methodologies for Eicosapentaenoic Acid Ethyl Ester Preparation

The preparation of eicosapentaenoic acid ethyl ester primarily involves the esterification of eicosapentaenoic acid (EPA) or the transesterification of EPA-rich oils, such as fish oil. Both chemical and enzymatic methods are employed, each with distinct advantages and outcomes.

Chemical Synthesis

Chemical synthesis of EPA-EE often involves the direct esterification of free fatty acid (FFA) forms of EPA with ethanol in the presence of an acid catalyst. Another common approach is the transesterification of triglycerides from fish oil with ethanol, typically using an alkaline catalyst like potassium hydroxide (B78521) (KOH) or sodium ethoxide (C2H5ONa). This process converts the triglycerides into fatty acid ethyl esters (FAEEs) and glycerol (B35011). To achieve high purity, these chemical methods are often coupled with purification techniques such as molecular distillation, urea complexation, and chromatography. For instance, a multi-step process can be used to increase the purity of EPA-EE from an initial 68-72% in raw fish oil to over 96%. This can involve molecular distillation to reach 79-83% purity, followed by salt precipitation to achieve 88-92%, and finally, industrial preparative chromatography to exceed 96% purity google.com.

Enzymatic Synthesis

Enzymatic methods for EPA-EE synthesis are gaining traction due to their milder reaction conditions and higher specificity, which can lead to purer products with better oxidative stability. Lipases are the most commonly used biocatalysts for this purpose. The enzymatic reactions can be categorized into one-step (transesterification) or two-step (hydrolysis followed by esterification) processes mdpi.com.

In the one-step process, triglycerides in fish oil are directly transesterified with ethanol. In the two-step process, the oil is first hydrolyzed to release free fatty acids, which are then esterified with ethanol. Various lipases, such as Novozym 435 (from Candida antarctica), Lipozyme IM (from Rhizomucor miehei), and lipases from Aspergillus flavus and Rhizopus oryzae, have been investigated for their efficacy in these reactions mdpi.comjst.go.jp. Studies have shown that immobilized lipases can achieve high conversion yields. For example, Novozym 435 has been reported to achieve up to 94% ethyl esterification conversion of free fatty acids nih.gov. The choice of lipase (B570770) can also influence the selectivity for EPA over other fatty acids like docosahexaenoic acid (DHA) mdpi.com.

Another enzymatic approach is lipase-catalyzed acidolysis, where ethyl acetate (B1210297) is reacted with an EPA concentrate. This method has been shown to be efficient, with conversion yields of 88–94% being reported mdpi.comresearchgate.net.

MethodologyCatalyst/EnzymeStarting MaterialKey Findings/YieldsReference
Chemical TransesterificationPotassium Hydroxide (KOH), Sodium Ethoxide (C2H5ONa)Fish Oil (Triglycerides)Over 98% transesterification with C2H5ONa and ultrasonic energy. researchgate.net
Multi-step Chemical Purification-Raw Fish Oil Ethyl EstersPurity increased from 68-72% to >96% through molecular distillation, salt precipitation, and chromatography. google.com
Enzymatic Transesterification (One-step)Novozym 435, R. oryzae, A. flavusMonkfish Liver OilYields of 63%, 61%, and 46% respectively after 72 hours. mdpi.com
Enzymatic Esterification (Two-step)Novozym 435Hydrolyzed Monkfish Liver Oil85% yield in the esterification step. mdpi.com
Enzymatic AcidolysisNovozym 435EPA+DHA Concentrate (FFA) and Ethyl Acetate88-94% conversion yield. mdpi.comresearchgate.net
Enzymatic EthanolysisLipozyme IMFish OilsApproximately 95% yield of HUFA ethyl esters after 6 hours. jst.go.jp

Esterification and Derivatization for Research Applications

The conversion of EPA into its ethyl ester form is a critical step for many research applications. Free fatty acids are more susceptible to oxidation, which can lead to undesirable flavors and a decrease in nutritional quality and safety mdpi.com. The esterification to EPA-EE enhances its stability, making it more suitable for use in studies and for storage mdpi.com.

In research contexts, highly purified EPA-EE is often required to investigate its specific biological effects without the confounding presence of other fatty acids. For instance, high-purity EPA-EE has been used in studies related to cardiovascular diseases and hyperlipidemia nih.govmdpi.com. The availability of purified EPA-EE allows researchers to delineate the specific roles of EPA from those of other omega-3 fatty acids like DHA.

Further derivatization of EPA-EE itself for specific research applications is less common than the initial esterification of EPA. However, the ethyl ester can be a starting point for the synthesis of other derivatives. For analytical purposes, EPA-EE can be transesterified to its methyl ester (Eicosapentaenoic acid, methyl ester) for analysis by gas chromatography (GC) nih.gov. This is a standard procedure in fatty acid analysis to create more volatile derivatives suitable for GC separation and quantification. For example, tetramethylammonium (B1211777) hydroxide (TMAH) can be used as a catalyst for this transesterification nih.gov.

In metabolic research, isotopically labeled versions of EPA-EE could be synthesized for use in tracer studies to track the uptake, metabolism, and distribution of EPA within biological systems. While not extensively detailed in the provided search results, the fundamental principles of esterification would apply to the synthesis of such labeled compounds.

DerivativePurposeMethodReference
Eicosapentaenoic acid, methyl esterAnalytical (Gas Chromatography)Transesterification with methanol (B129727), often catalyzed by TMAH. nih.gov
Isotopically Labeled EPA-EEMetabolic Tracer StudiesSynthesis using isotopically labeled ethanol or EPA.Inferred from standard biochemical research practices.

Analytical Methodologies for Eicosapentaenoic Acid Ethyl Ester Quantification and Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful and widely used technique for the analysis of EPA-EE and its metabolites. nih.gov Its high sensitivity and selectivity allow for the precise quantification of these compounds even at low concentrations in complex biological samples. nih.govnih.gov

Reverse Phase HPLC-MS/MS for Eicosapentaenoic Acid Ethyl Ester and Metabolites

Reverse phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry is a primary method for the analysis of EPA-EE. nih.gov In this technique, a non-polar stationary phase, typically a C18 column, is used to separate compounds based on their hydrophobicity. nih.govresearchgate.net A gradient elution system, often consisting of solvents like methanol (B129727), acetonitrile (B52724), and water with additives such as ammonium (B1175870) acetate (B1210297) or formic acid, is employed to achieve optimal separation of EPA-EE and its metabolites from other components in the sample. researchgate.netnih.gov

This method has been successfully developed and validated for the determination of EPA-EE in human plasma. nih.gov The process often involves a deproteinization step with acetonitrile to remove proteins from the plasma sample before chromatographic separation. nih.govresearchgate.net The high resolution and sensitivity of this technique make it suitable for pharmacokinetic studies, enabling the tracking of EPA-EE and its metabolites over time after administration. nih.govnih.gov

Applications of APCI Ion Source in Positive Mode with Multiple Reaction Monitoring

Atmospheric pressure chemical ionization (APCI) is a soft ionization technique frequently used in LC-MS for the analysis of less polar compounds like EPA-EE. nih.govresearchgate.netresearchgate.net Operating in the positive ion mode, APCI generates charged molecules with minimal fragmentation, which is advantageous for quantitative analysis. researchgate.net

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive detection method used in tandem mass spectrometry. In MRM, a specific precursor ion of the analyte is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This process significantly reduces background noise and enhances the signal-to-noise ratio, allowing for very low limits of detection.

The combination of an APCI ion source in positive mode with MRM has been effectively applied for the quantification of EPA-EE in human plasma. nih.govresearchgate.net This approach offers excellent linearity over a wide range of concentrations, making it a robust method for pharmacokinetic studies. nih.gov For instance, a validated LC-MS/MS method using APCI-MRM achieved linearity for EPA-EE over a concentration range of 1.00 to 1000 ng/mL in human plasma. nih.gov

Gas Chromatography (GC) Techniques

Tetramethylammonium (B1211777) Hydroxide (B78521) (TMAH) Transesterification-GC Method

A notable GC-based method involves the use of tetramethylammonium hydroxide (TMAH) for transesterification. dntb.gov.uanih.govnih.gov This technique serves as a rapid and reliable approach to determine the total fatty acid profile and to quantify EPA-EE in products like encapsulated fish oils. dntb.gov.uanih.gov The TMAH acts as a catalyst, converting the ethyl esters into their corresponding methyl esters (FAMEs), which are then analyzed by GC with a flame ionization detector (FID). nih.govnih.gov

One of the key advantages of the TMAH method is its ability to differentiate between the ethyl and methyl esters of EPA, which can be crucial for assessing the composition of fish oil supplements. dntb.gov.ua The reaction is typically fast, with optimal transesterification achieved at room temperature within minutes. dntb.gov.ua The method has demonstrated good accuracy and precision, with high recovery rates for spiked samples. nih.govresearchgate.net

Table 1: Recovery and Precision of the TMAH-GC Method for EPA-EE


Spiked Concentration (mg/g)Recovery (%)Coefficient of Variation (%)
590.8 - 93.60.2 - 2.5
1090.8 - 93.60.2 - 2.5
2092.7 - 95.20.7 - 1.7

This table summarizes the recovery and precision data for the TMAH-GC method in analyzing Eicosapentaenoic Acid Ethyl Ester in fish oil samples. Data sourced from a study where samples were spiked at concentrations of 5, 10, and 20 mg/g. jfda-online.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolomic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical tool that provides detailed structural and quantitative information about molecules in a sample. nih.govnih.gov In the context of metabolomics, NMR can be used to obtain a comprehensive profile of metabolites, including EPA-EE and its derivatives, in biological fluids and tissues. nih.gov

Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy can be utilized for the analysis of fish oil supplements containing EPA-EE. nih.gov ¹H NMR is particularly useful for rapid analysis, while ¹³C NMR, though requiring longer acquisition times, offers more detailed information about the fatty acid composition and their positional distribution on the glycerol (B35011) backbone in triglycerides. nih.gov NMR can quantify the major components of fish oil, including EPA and DHA, often without the need for an internal standard, with results expressed as relative molar percentages. nih.gov The technique's high reproducibility is a significant advantage in metabolomic studies. nih.gov

Enzymatic Hydrolysis Methods for Total Fatty Acid Quantification

Enzymatic hydrolysis offers a specific and mild approach to quantify the total fatty acid content from their esterified forms, such as EPA-EE. researchgate.net This method utilizes enzymes like lipases and esterases to break the ester bond, releasing the free fatty acids. researchgate.net

A novel and rapid enzymatic hydrolysis method has been developed for the conversion of omega lipids, including triglycerides and ethyl esters, into free fatty acids at room temperature. researchgate.net This approach allows for the subsequent quantification of total EPA using techniques like LC-MS/MS. researchgate.net The reproducibility of such enzymatic methods has been demonstrated through incurred sample reanalysis, showing high concordance. researchgate.net Different lipases can exhibit varying selectivity towards EPA and DHA ethyl esters, which can be exploited for specific analytical purposes. nih.gov For instance, some lipases show a preference for hydrolyzing EPA ethyl ester over DHA ethyl ester. nih.gov

Table 2: Compound Names Mentioned in the Article


Compound Name
Eicosapentaenoic acid, ethyl ester
Eicosapentaenoic acid
Docosahexaenoic acid
Methanol
Acetonitrile
Ammonium acetate
Formic acid
Tetramethylammonium hydroxide

Chromatographic Separation Techniques (e.g., Simulated Moving Bed Chromatography)

The purification and separation of eicosapentaenoic acid ethyl ester (EPA-EE) from complex mixtures, such as those derived from fish or microalgae oils, present a significant challenge due to the structural similarity of other fatty acid esters like docosahexaenoic acid ethyl ester (DHA-EE). nih.gov Advanced chromatographic techniques are essential for achieving the high purity required for pharmaceutical and nutraceutical applications. Among these, Simulated Moving Bed (SMB) chromatography has emerged as a highly efficient and continuous separation technology for producing high-purity EPA-EE. researchgate.netchrom-china.com

Simulated Moving Bed (SMB) chromatography is a continuous purification process that offers significant advantages over traditional batch chromatography, including increased productivity and reduced solvent consumption. nih.govnih.gov Research has demonstrated the successful separation of EPA-EE and DHA-EE using SMB systems with different stationary and mobile phases. In one study, an SMB system using a C18 silica (B1680970) gel stationary phase and pure methanol as the mobile phase was able to produce both EPA-EE and DHA-EE with a purity of over 99%. researchgate.netnih.gov This process operated with a feed concentration of 100 g/L, achieving a productivity of 13.11 g/L adsorbent/h and a solvent consumption of 0.46 L/g. nih.gov

Another approach utilized poly(styrene-co-divinylbenzene) (PS/DVB) as the stationary phase with methanol as the mobile phase. chrom-china.comdocumentsdelivered.com Under optimal conditions, this system achieved a purity of 91.6% for EPA-EE with a recovery of 97.0%. chrom-china.comdocumentsdelivered.com The productivity and solvent requirements for this method were reported as 5.97 g/(L·h) and 1.52 L/g, respectively. chrom-china.com

Table 1: Performance Comparison of Different SMB Chromatography Setups for EPA-EE Separation

ParameterSetup 1Setup 2
Stationary PhaseC18 Silica Gel researchgate.netnih.govPoly(styrene-co-divinylbenzene) (PS/DVB) chrom-china.comdocumentsdelivered.com
Mobile PhaseMethanol researchgate.netnih.govMethanol chrom-china.comdocumentsdelivered.com
EPA-EE Purity>99% nih.gov91.6% chrom-china.comdocumentsdelivered.com
EPA-EE RecoveryData not specified97.0% chrom-china.comdocumentsdelivered.com
Productivity13.11 g/L/h nih.gov5.97 g/(L·h) chrom-china.comdocumentsdelivered.com
Solvent Consumption0.46 L/g nih.gov1.52 L/g chrom-china.comdocumentsdelivered.com

Beyond SMB, other continuous and semi-continuous chromatographic methods have been developed. Continuous batch chromatography, which integrates aspects of both batch and continuous modes, has been shown to be an effective and flexible method for EPA-EE preparation. nih.govresearchgate.net In one experiment, this technique yielded an average EPA-EE purity of 97.82% (with a peak purity of 98.98%) and a recovery of 82.01%. nih.govresearchgate.net Notably, the productivity was 5.48 times higher than that of conventional batch chromatography, while solvent consumption was reduced to 78% of the batch process. nih.govresearchgate.net

Reversed-Phase Medium-Pressure Liquid Chromatography (RP-MPLC) offers a cost-effective and high-throughput alternative, particularly for starting materials with lower purity. nih.gov A study using an AQ-C18 stationary phase, which features polar end-capped silanol (B1196071) groups, demonstrated superior performance over standard C18 columns. nih.gov With a methanol-water mobile phase, this RP-MPLC method achieved an EPA-EE and DHA-EE mixture purity of 90.34% with a recovery of 74.30%. nih.gov This technique is highlighted as having significant potential for industrial-scale manufacturing due to its efficiency and applicability to less pure fish oil samples. nih.gov

Table 2: Comparison of Different Chromatographic Techniques for EPA-EE Purification

TechniquePurity AchievedRecovery RateKey Finding
Simulated Moving Bed (SMB)>99% nih.gov97.0% (in PS/DVB setup) chrom-china.comdocumentsdelivered.comHigh purity and productivity in a continuous process. nih.gov
Continuous Batch Chromatography97.82% (average) nih.govresearchgate.net82.01% nih.govresearchgate.netProductivity 5.48x higher than standard batch chromatography. nih.govresearchgate.net
Reversed-Phase MPLC90.34% (for EPA/DHA mixture) nih.gov74.30% nih.govCost-effective and suitable for lower-purity starting materials. nih.gov
High-Performance Countercurrent Chromatography (HPCCC)99% researchgate.net98% researchgate.netEffective for separation from algal oil sources. researchgate.net

Molecular and Cellular Mechanisms of Action of Eicosapentaenoic Acid Ethyl Ester

Modulation of Lipid Metabolism

Eicosapentaenoic acid ethyl ester exerts a profound influence on various aspects of lipid metabolism. Its mechanisms of action involve the regulation of lipoprotein metabolism, fatty acid oxidation, lipogenic enzyme activity, and the transcriptional control of genes involved in lipid synthesis.

Regulation of Hepatic Very-Low-Density Lipoprotein (VLDL) Metabolism

Eicosapentaenoic acid ethyl ester plays a crucial role in managing triglyceride levels by impacting the production of very-low-density lipoproteins (VLDL) in the liver. nih.govmedex.com.bd VLDL particles are responsible for transporting triglycerides from the liver to other parts of the body. youtube.comyoutube.com The synthesis of VLDL is a complex process that involves the packaging of triglycerides and cholesterol. youtube.comyoutube.com EPA ethyl ester is thought to reduce the liver's capacity to produce triglycerides, thereby decreasing the formation and secretion of VLDL particles. nih.govmedex.com.bd This leads to a notable reduction in circulating triglyceride levels. medchemexpress.com Furthermore, studies suggest that EPA treatment may contribute to a more rapid clearance of VLDL particles from the bloodstream. nih.gov

Influence on Fatty Acid Oxidation Pathways (e.g., β-oxidation)

Eicosapentaenoic acid ethyl ester has been shown to enhance the breakdown of fatty acids through a process known as β-oxidation. medex.com.bd This metabolic pathway occurs within the mitochondria and peroxisomes of cells, primarily in the liver, and is a major source of energy. Research in animal models has demonstrated that dietary supplementation with EPA ethyl ester increases the activity of enzymes involved in hepatic β-oxidation. medchemexpress.comcaymanchem.com By promoting the oxidation of fatty acids, EPA ethyl ester helps to reduce the pool of fatty acids available for triglyceride synthesis.

A study in healthy subjects, however, did not find a significant effect of short-term EPA ethyl ester supplementation on whole-body lipid oxidation when compared to a placebo. nih.gov This suggests that the effects on fatty acid oxidation may be more pronounced under specific metabolic conditions or with longer-term administration.

Impact on Lipogenic Enzyme Activity (e.g., Diacylglycerol Acyltransferase Inhibition)

A key mechanism by which eicosapentaenoic acid ethyl ester reduces triglyceride synthesis is through the inhibition of crucial lipogenic enzymes. medex.com.bd One of the most significant of these is acyl-CoA:1,2-diacylglycerol O-acyltransferase (DGAT). medex.com.bdnih.govnih.gov This enzyme catalyzes the final step in the synthesis of triglycerides. nih.gov

Research has shown that eicosapentaenoic acid is a less favorable substrate for DGAT compared to other fatty acids like oleic acid. nih.gov Furthermore, the presence of eicosapentaenoyl-CoA can inhibit the incorporation of other fatty acyl-CoAs into triglycerides. nih.gov This direct inhibition of DGAT activity is a primary contributor to the reduced hepatic synthesis and secretion of triglycerides observed with EPA administration. nih.gov

Table 1: Effect of Fatty Acids on Hepatic Triacylglycerol Synthesis

Fatty AcidRelative Stimulation of Triacylglycerol Synthesis
Oleic AcidHigh
Palmitic AcidHigh
Stearic AcidHigh
Linoleic AcidHigh
Eicosapentaenoic Acid Low
Docosahexaenoic AcidLow
Arachidonic AcidLow
This table is a simplified representation based on findings that certain saturated and monounsaturated fatty acids are more potent stimulators of triglyceride synthesis compared to polyunsaturated fatty acids like EPA.

Effects on Lipoprotein Lipase (B570770) Activity and Chylomicron Clearance

Eicosapentaenoic acid ethyl ester is also believed to influence the clearance of triglyceride-rich lipoproteins from the circulation by modulating the activity of lipoprotein lipase (LPL). medex.com.bd LPL is an enzyme located on the surface of endothelial cells that lining the blood vessels and is responsible for breaking down triglycerides within chylomicrons and VLDL particles, allowing the fatty acids to be taken up by tissues. youtube.comnih.gov

Some evidence suggests that EPA can enhance LPL activity, leading to more efficient clearance of triglycerides from the blood. medex.com.bd However, the relationship between LPL activity and chylomicron clearance can be complex and may not always be a direct correlation. nih.gov One study indicated that while EPA supplementation increased the margination volume of triglyceride-rich lipoproteins, suggesting increased binding to endothelial LPL, it did not significantly reduce fasting triglyceride concentrations in that particular study. inrae.fr

Transcriptional Control of Lipogenesis-Related Genes (e.g., FASN, ACACA, GK, ACCβ, FAS)

Beyond its direct effects on enzyme activity, eicosapentaenoic acid ethyl ester also regulates the expression of genes involved in lipogenesis. This transcriptional control is a fundamental aspect of its mechanism of action. Studies have shown that EPA can down-regulate the expression of key lipogenic genes in the liver and muscle. caymanchem.com

These genes include:

Fatty Acid Synthase (FASN) : A multi-enzyme protein that catalyzes the synthesis of fatty acids.

Acetyl-CoA Carboxylase Alpha (ACACA) and Beta (ACCβ) : Enzymes that catalyze the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, a key building block for fatty acid synthesis.

Glucokinase (GK) : An enzyme that facilitates the phosphorylation of glucose, a crucial step in glycolysis which provides precursors for lipogenesis.

By suppressing the transcription of these genes, EPA ethyl ester effectively reduces the cell's capacity to produce new fatty acids, thereby contributing to lower triglyceride levels. caymanchem.comlabclinics.com

Cellular Membrane Interactions and Dynamics

The incorporation of eicosapentaenoic acid into cellular membranes is another critical aspect of its molecular and cellular effects. nih.gov As a polyunsaturated fatty acid, EPA can alter the physical properties of cell membranes, influencing their fluidity, structure, and the function of membrane-bound proteins. researchgate.net

When EPA is incorporated into the phospholipid bilayer of cell membranes, it displaces other fatty acids, such as arachidonic acid. nih.gov This alteration in membrane composition can have several downstream consequences:

Modulation of Signaling Pathways: The release of fatty acids from the membrane by enzymes like phospholipase A2 provides precursors for the synthesis of bioactive lipid mediators. nih.gov When EPA is released, it can be converted into signaling molecules that are generally less inflammatory than those derived from arachidonic acid. nih.gov

Influence on Membrane Protein Function: Changes in the lipid environment of the membrane can affect the conformation and activity of integral membrane proteins, such as receptors and ion channels.

Protection against Oxidative Stress: The double bonds in EPA's structure allow it to scavenge reactive oxygen species, potentially protecting the cell from oxidative damage. nih.gov

Incorporation into Phospholipid Bilayers and Membrane Fluidity

Eicosapentaenoic acid (EPA), delivered as its ethyl ester, is incorporated into the phospholipid membranes of various cell types, which in turn alters the fatty acid composition of these membranes. nih.govpsu.edunih.gov This incorporation displaces other fatty acids, including the pro-inflammatory omega-6 fatty acid, arachidonic acid (AA). nih.gov

The integration of EPA into the phospholipid bilayer has been shown to increase membrane fluidity. nih.gov In cultured human keratinocytes, treatment with EPA led to a significant increase in the cellular content of n-3 polyunsaturated fatty acids and a subsequent increase in membrane fluidity. nih.gov This was evaluated by measuring the diffusion coefficient using fluorescence recovery after photobleaching (FRAP). nih.gov However, in another study using rat ventricular myocytes, the incorporation of EPA and its elongated product, docosapentaenoic acid (DPA), resulted in a slight decrease in membrane fluidity, as indicated by an increase in the steady-state anisotropy of a fluorescent probe. nih.govpsu.edu This study also noted a significant increase in the cholesterol-to-phospholipid molar ratio in the EPA-treated cells, which could account for the observed decrease in fluidity. nih.govpsu.edu The differing effects on membrane fluidity may be cell-type specific and dependent on other concurrent changes in membrane composition.

The following table summarizes the observed changes in membrane composition and fluidity in rat ventricular myocytes after treatment with EPA.

ParameterControl CellsEPA-Treated CellsReference
EPA in Phospholipids (mol %)0.523.2 nih.govpsu.edu
DPA in Phospholipids (mol %)2.79.7 nih.govpsu.edu
Cholesterol/Phospholipid Molar Ratio0.230.39 nih.govpsu.edu
Double Bond Index1.762.33 nih.govpsu.edu
Membrane Fluidity (Anisotropy, rss)0.1960.217 nih.govpsu.edu

Modulation of Membrane Microdomains (e.g., in B cells)

Beyond general membrane fluidity, EPA can also influence the organization of membrane microdomains, often referred to as lipid rafts. These specialized regions of the cell membrane are enriched in certain lipids and proteins and play a crucial role in cellular signaling.

In murine B cells, both EPA and docosahexaenoic acid (DHA) have been shown to differentially enhance the formation of ordered microdomains. nih.gov This modulation of lipid raft organization can have significant downstream effects on immune cell function. For instance, in the same study, EPA and DHA were found to enhance the production of cytokines by B cells upon stimulation. nih.gov The differential effects of EPA and DHA on B-cell subsets and antibody production were also observed, highlighting the distinct biological activities of these two major omega-3 fatty acids. nih.gov

Anti-Inflammatory and Pro-Resolving Mechanisms

Competitive Inhibition of Arachidonic Acid Metabolism (Cyclooxygenase and Lipoxygenase Pathways)

One of the primary anti-inflammatory mechanisms of EPA is its ability to compete with arachidonic acid (AA) for the same metabolic enzymes, namely cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov AA is the precursor to a range of pro-inflammatory eicosanoids, including prostaglandins (B1171923) and leukotrienes. poliklinika-harni.hrresearchgate.net

When EPA is present in cell membranes, it is released by phospholipases in response to inflammatory stimuli, just as AA would be. However, the enzymatic conversion of EPA by COX and LOX pathways results in the production of eicosanoids that are generally less inflammatory than their AA-derived counterparts. For example, the COX pathway acting on EPA produces the 3-series prostanoids (e.g., prostaglandin (B15479496) E3, thromboxane (B8750289) A3), which are less potent than the 2-series prostanoids derived from AA. poliklinika-harni.hr Similarly, the LOX pathway acting on EPA produces the 5-series leukotrienes (e.g., leukotriene B5), which are significantly less potent inducers of inflammation and chemotaxis compared to the 4-series leukotrienes derived from AA. nih.gov

A study on rat alveolar macrophages demonstrated that EPA dose-dependently inhibited the production of the potent chemoattractant leukotriene B4 (LTB4) from AA. nih.gov At lower concentrations, EPA acted as a competitive substrate, leading to the production of the less active leukotriene B5 (LTB5). nih.gov At higher concentrations, EPA appeared to directly inhibit 5-lipoxygenase activity. nih.gov This dual action of competitive inhibition and altered product formation is a key aspect of EPA's anti-inflammatory effects.

Biosynthesis and Activity of Specialized Pro-Resolving Lipid Mediators (SPMs)

In addition to its anti-inflammatory actions, EPA is the precursor to a family of potent pro-resolving lipid mediators known as E-series resolvins. These molecules actively orchestrate the resolution of inflammation, a process distinct from simple anti-inflammation.

The E-series resolvins are biosynthesized from EPA through pathways involving COX and LOX enzymes. reactome.orgnih.gov

Resolvin E1 (RvE1) is a potent pro-resolving mediator that has been shown to inhibit human neutrophil transendothelial migration and infiltration in vivo. frontiersin.org It also modulates leukocyte adhesion molecules and enhances the clearance of apoptotic cells by macrophages (efferocytosis). frontiersin.orgepa.gov Furthermore, RvE1 can reduce the production of pro-inflammatory cytokines. frontiersin.org

Resolvin E2 (RvE2) also plays an active role in resolving inflammation by blocking neutrophil infiltration and promoting the production of the anti-inflammatory cytokine IL-10 by macrophages. frontiersin.orgnih.gov

Resolvin E3 (RvE3) , which is primarily released by eosinophils, limits the infiltration of neutrophils in inflammatory settings. frontiersin.org In models of allergic lung inflammation, RvE3 has been shown to significantly reduce the number of inflammatory cells and the secretion of pro-inflammatory cytokines. frontiersin.org

The following table summarizes the key bioactivities of the E-series resolvins.

ResolvinKey BioactivitiesReference
RvE1 Inhibits neutrophil migration, reduces pro-inflammatory cytokines, enhances efferocytosis. frontiersin.orgepa.gov
RvE2 Blocks neutrophil infiltration, promotes IL-10 production by macrophages. frontiersin.orgnih.gov
RvE3 Limits neutrophil infiltration, reduces inflammatory cells in allergic lung inflammation. frontiersin.org

The biosynthesis of E-series resolvins begins with the conversion of EPA to 18-hydroxyeicosapentaenoic acid (18-HEPE). nih.govnih.gov This initial step can be catalyzed by aspirin-acetylated COX-2 or by cytochrome P450 monooxygenases. nih.gov 18-HEPE then serves as a crucial intermediate, which is further metabolized by lipoxygenases to produce the various E-series resolvins. nih.gov

Beyond its role as a precursor, 18-HEPE itself possesses biological activity. It has been shown to be released by macrophages and can prevent pressure overload-induced maladaptive cardiac remodeling. rupress.orgnih.govsciencedaily.com Studies have demonstrated that 18-HEPE can inhibit the pro-inflammatory activation of cardiac fibroblasts by macrophages. rupress.orgnih.gov Furthermore, in the context of diabetic retinopathy, 18-HEPE has been found to ameliorate retinal neuronal cell dysfunction by enhancing the production of brain-derived neurotrophic factor (BDNF) in Müller glia cells. diabetesjournals.org While some studies have not observed a direct effect of 18-HEPE on improving hyperglycemia and hyperinsulinemia in obese mice, its beneficial roles in cardiometabolic outcomes are increasingly recognized. nih.gov

The conversion of EPA to 18-HEPE and its subsequent transformation into E-series resolvins represents a key pathway through which eicosapentaenoic acid ethyl ester exerts its pro-resolving effects.

Receptor-Mediated Signaling (e.g., ChemR23 Activation)

Eicosapentaenoic acid (EPA) ethyl ester exerts its effects in part through receptor-mediated signaling pathways. One key pathway involves the enzymatic conversion of EPA into the lipid mediator resolvin E1 (RvE1). nih.gov RvE1 then activates the ChemR23 receptor, which is a G protein-coupled receptor. nih.govnih.gov This activation is crucial for transducing an active resolution of inflammation. nih.gov The binding of RvE1 to ChemR23 has been shown to dampen the immune response and provide atheroprotective effects in various experimental models. nih.gov

The biology of ChemR23 is complex, as its activation can lead to different outcomes depending on the ligand. nih.gov For instance, besides the pro-resolving ligand RvE1, the receptor can also be activated by the chemoattractant protein Chemerin, leading to inflammatory responses. nih.gov However, the EPA-RvE1-ChemR23 axis is specifically associated with the resolution of inflammation, which may contribute to the beneficial cardiovascular effects observed with icosapent ethyl, a highly purified form of EPA ethyl ester. nih.gov The intermediate metabolite in this pathway, 18-HEPE, is emerging as a biomarker for the metabolism of EPA towards these pro-resolving mediators. nih.gov

Modulation of Pro-Inflammatory Cytokine and Chemokine Production (e.g., IL-6, IL-8, MCP-1, TNF-α, Pentraxin-3)

Eicosapentaenoic acid ethyl ester has demonstrated the ability to modulate the production of several pro-inflammatory cytokines and chemokines. In human blood, EPA supplementation has been shown to attenuate the production of pro-inflammatory cytokines. nih.gov Specifically, in vitro studies with human alveolar macrophages have shown that EPA can lead to lower levels of IL-1β and TNF-α when stimulated with lipopolysaccharide (LPS). nih.gov

Clinical studies have provided further evidence for these anti-inflammatory effects. In the MARINE and ANCHOR studies, treatment with icosapent ethyl (IPE), a prescription form of EPA ethyl ester, was analyzed for its effects on various inflammatory markers. nih.govnih.govresearchgate.net While IPE did not significantly change levels of IL-6, it did significantly decrease high-sensitivity C-reactive protein (hsCRP), a key inflammatory marker. nih.govnih.govresearchgate.net In a trial involving patients with COVID-19, an icosapent ethyl loading dose demonstrated a 25% reduction in hsCRP. uspharmacist.com

Furthermore, in studies on adipocytes, EPA has been shown to attenuate palmitate-induced increases in the expression of inflammatory genes such as MCP-1 and TNF-α. nih.gov This effect is believed to be mediated through the GPR120 receptor. nih.gov EPA supplementation in a high-fat/high-sucrose diet-induced mouse model also suppressed the formation of crown-like structures in adipose tissue, which are associated with inflammation. nih.gov

Below is a table summarizing the effects of Eicosapentaenoic Acid Ethyl Ester on various inflammatory markers from the MARINE and ANCHOR studies.

BiomarkerStudyIPE DosePlacebo-Adjusted Median Percentage Changep-value
hsCRP MARINE4 g/day -36%< 0.01
ANCHOR4 g/day -22%< 0.001
Ox-LDL ANCHOR4 g/day -13%< 0.0001
Lp-PLA₂ MARINE4 g/day -14%< 0.001
ANCHOR4 g/day -19%< 0.0001
ANCHOR2 g/day -8%< 0.0001
IL-6 MARINE & ANCHOR4 g/day No significant changeN/A
ICAM-1 MARINE & ANCHOR4 g/day No significant changeN/A

Impact on Immune Cell Function and Phenotype (e.g., Macrophage Polarization, T-Lymphocytes, Dendritic Cells, B-cell activity)

Eicosapentaenoic acid ethyl ester significantly influences the function and phenotype of various immune cells.

Macrophages: EPA has been shown to promote a shift in macrophage polarization from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 or a resolving Mox phenotype. nih.govahajournals.orgresearchgate.net In a mouse model of diabetic cardiomyopathy, EPA reduced cardiac M1-polarized macrophages and switched the macrophage phenotype from M1 to Mox polarization. nih.govresearchgate.net This switch was mediated by heme oxygenase 1 (HO-1). nih.govresearchgate.net Similarly, in a model of myocardial infarction, long-term administration of EPA promoted polarization dominated by anti-inflammatory M2 macrophages. ahajournals.org In vitro, EPA abrogates cardiomyocyte injury induced by M1-polarized macrophages. nih.govresearchgate.net

T-Lymphocytes: EPA treatment can modulate T-cell function. Transcriptomic analysis of nonactivated T-cells revealed that EPA modulated genes involved in immune function. nih.gov Specifically, EPA may prevent CD4+ T-cell activation and subsequent differentiation by decreasing the transcription of genes critical to these processes, such as CD69 and IL2RA. nih.gov

B-Cells: The effects of EPA on B-cell activity are complex and can be time-dependent. nih.govresearchgate.net Studies in mice have shown that EPA ethyl esters can differentially enhance the frequency and/or percentage of select B-cell subsets. nih.govresearchgate.net For example, a diet with EPA ethyl ester increased spleen weight and was associated with increased natural serum IgM and cecal IgA. nih.gov Ex vivo stimulation of B-cells with lipopolysaccharide showed that EPA enhanced B-cell cytokine production. nih.govresearchgate.net However, other studies have indicated that EPA can have a negative effect on the immune activation of B-cells extracted from human peripheral blood mononuclear cells, decreasing anti-CD-40-induced p50 nuclear translocation and secretion of IL-6. mdpi.com

The following table summarizes the differential effects of EPA on B-cell subsets in mice fed a high-fat diet supplemented with EPA ethyl ester for 5 and 10 weeks.

B-Cell Subset5 Weeks10 Weeks
IgM⁺IgD⁻CD21ˡᵒʷCD23⁻ Increased frequency and percentageIncreased frequency and percentage
IgM⁺IgD⁺CD21ᵐⁱᵈCD23⁺ No significant changeIncreased percentage
IgM⁺IgD⁺CD21ʰⁱCD23⁺ No significant changeNo significant change
IgM⁺IgDʰⁱCD21ᵐⁱᵈCD23⁻ No significant changeNo significant change

Antioxidant Mechanisms

Enhancement of Nitric Oxide (NO) Bioavailability and eNOS Activity

Eicosapentaenoic acid ethyl ester has been shown to improve the bioavailability of nitric oxide (NO) and the activity of endothelial nitric oxide synthase (eNOS), which are crucial for endothelial function. ahajournals.orgnih.gov In human endothelial cells, EPA has been observed to improve endothelial function and NO bioavailability, an effect that is enhanced when combined with a statin. ahajournals.org

Under inflammatory conditions, such as a challenge with the cytokine IL-6, EPA pretreatment of human endothelial cells modulated the expression of numerous proteins. nih.gov This led to a significant reversal of the [NO]/[ONOO⁻] release ratio, indicating improved eNOS coupling and cell function. nih.gov This improvement in NO bioavailability was correlated with an increased expression of proteins that indirectly modulate eNOS activity, such as dimethylarginine dimethylaminohydrolase-1 (DDAH-1), which breaks down endogenous eNOS inhibitors. nih.gov

Furthermore, EPA can induce a Ca²⁺-independent activation and translocation of eNOS from the cell membrane to the cytosol, dissociating it from caveolin-1, which is an inhibitor of eNOS. researchgate.net In contrast, some studies suggest that while EPA can diminish the deleterious effects of lysophosphatidylcholine (B164491) on histamine-stimulated eNOS activity, it does not modify basal eNOS activity. nih.gov

Reduction of Oxidative Stress Markers and Reactive Oxygen Species

Eicosapentaenoic acid ethyl ester demonstrates significant antioxidant properties by reducing oxidative stress markers and reactive oxygen species (ROS). nih.govnih.gov ROS are produced when oxygen is transformed upon reaction with electrons and, in high concentrations, can cause damage to proteins, lipids, and nucleic acids. epa.gov

In human aortic endothelial cells, EPA has been shown to significantly reduce intracellular ROS under both basal conditions and when stimulated with hydrogen peroxide. nih.gov This reduction in ROS is accompanied by an increase in the mRNA levels of several antioxidant molecules, including heme oxygenase-1, thioredoxin reductase 1, ferritin light chain, ferritin heavy chain, and manganese superoxide (B77818) dismutase. nih.gov The upregulation of these antioxidant molecules is mediated through the activation of the nuclear factor erythroid 2-related factor 2 (NRF2) pathway. nih.gov

Furthermore, EPA has been found to reduce the formation of reactive oxygen species and inhibit lipid peroxidation in membrane vesicles. nih.gov In studies on vascular endothelial cells, EPA attenuated oxidative stress-induced DNA damage through the upregulation of the NRF2-mediated antioxidant response. nih.gov

Cellular Signaling Pathway Modulation

Eicosapentaenoic acid ethyl ester modulates several key cellular signaling pathways involved in inflammation and cellular stress responses.

One of the primary pathways influenced by EPA is the G-protein coupled receptor 120 (GPR120) signaling pathway. nih.govfao.org GPR120 acts as a receptor for omega-3 fatty acids and mediates potent anti-inflammatory effects. nih.gov In adipocytes, EPA binding to GPR120 inhibits palmitate-induced inflammation by decreasing the formation of the TAK1/TAB1 complex, which is upstream of NF-κB activation. nih.gov In macrophages, EPA activates GPR120, leading to the activation of the Raf-ERK1/2-IKKβ-NF-κB p65 signaling pathway, which in turn regulates the production of inducible nitric oxide synthase (iNOS) and cytokines. mdpi.com

EPA also modulates the Nuclear Factor-κB (NF-κB) signaling pathway, a central regulator of inflammation. By inhibiting the TAK1/TAB1 interaction through GPR120, EPA effectively attenuates the phosphorylation and activation of NF-κB. nih.gov This leads to a reduction in the expression of pro-inflammatory genes.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is another significant target of EPA. EPA treatment enhances the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE) in DNA. nih.govnih.gov This leads to the increased transcription and subsequent translation of a cassette of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.govnih.gov This mechanism contributes to the antioxidant and anti-inflammatory effects of EPA in various cell types, including T-cells and endothelial cells. nih.gov

Finally, EPA has been shown to regulate inflammatory pathways in adipose tissue by modulating the expression of various transcripts and microRNAs. mdpi.com For instance, EPA supplementation in obese mice led to a lower expression of genes associated with adipose tissue hypertrophy and inflammation, such as Arachidonate 5-lipoxygenase (Alox5), Myeloid differentiation protein 88 (Myd88), and Stat1. mdpi.com

Activation of AMP-Activated Protein Kinase (AMPK) and p38 Mitogen-Activated Protein Kinase (p38 MAPK)

Eicosapentaenoic acid (EPA) has been shown to activate AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. nih.govnih.gov In endothelial cells, EPA treatment leads to the phosphorylation of AMPK at threonine-172, which is an indicator of its activation. nih.govplos.org This activation is, at least in part, mediated by the upregulation of mitochondrial uncoupling protein-2 (UCP-2). nih.govplos.org The increase in UCP-2 expression by EPA appears to be a key step leading to AMPK activation. plos.org

The activation of AMPK by EPA is not an isolated event and is linked to the activation of p38 mitogen-activated protein kinase (p38 MAPK). korea.ac.kr Studies have demonstrated that EPA treatment induces the phosphorylation of both AMPK and p38 MAPK in skeletal muscle cells. korea.ac.kr This dual activation is instrumental in mediating some of the metabolic benefits of EPA, such as increased glucose uptake. korea.ac.kr The activation of the p38 MAPK pathway by an epoxide metabolite of EPA has also been observed in endothelial cells, where it leads to the downregulation of cyclin D1, a key cell cycle regulator. nih.gov

Involvement of Calcium/Calmodulin-Dependent Protein Kinase Kinase (CaMKK)

The activation of AMPK by EPA also involves the upstream kinase, calcium/calmodulin-dependent protein kinase kinase (CaMKK). korea.ac.kr Research has indicated that EPA can induce an increase in intracellular calcium levels. korea.ac.kr This rise in calcium activates CaMKK, which in turn phosphorylates and activates AMPK. korea.ac.kr This pathway highlights a mechanism by which EPA can influence cellular energy status and signaling cascades through the modulation of intracellular calcium dynamics.

Regulation of NF-κB Signaling Pathway

Eicosapentaenoic acid demonstrates significant regulatory effects on the nuclear factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammation. nih.govbiorxiv.org In macrophages, EPA pretreatment has been shown to inhibit the activation of NF-κB that is induced by lipopolysaccharide (LPS), a component of Gram-negative bacteria. biorxiv.orgnih.gov This inhibitory action on NF-κB is a key part of EPA's anti-inflammatory properties, leading to a reduction in the expression of pro-inflammatory cytokines such as IL-1β and IL-6. biorxiv.org The mechanism for this regulation appears to be dependent on the activation of PPARα. biorxiv.orgnih.gov

Modulation of PI3K-Akt Signaling

The phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway is another target of EPA's modulatory effects. nih.govnih.gov In human umbilical vein endothelial cells (HUVECs), EPA has been found to inhibit the TNF-α-induced expression of Lnk, an adaptor protein involved in endothelial cell activation. nih.gov This inhibition is mediated through the PI3K/Akt pathway, as EPA treatment was observed to decrease the amount of activated (phosphorylated) Akt. nih.gov Furthermore, predictive functional profiling of microbial communities in mice has suggested that EPA can reverse changes in genes related to the PI3K-Akt signaling pathway that are associated with a high-fat diet. nih.gov

Gene Expression Regulation

Eicosapentaenoic acid ethyl ester exerts significant influence over the expression of genes involved in lipid metabolism and inflammation, primarily through its interaction with key transcription factors.

Transcriptional Control of Lipid Metabolism-Related Genes

EPA-EE and its active form, EPA, have been shown to down-regulate the expression of lipogenic genes in both the liver and muscle. drugbank.com This includes a reduction in the expression of key enzymes involved in fatty acid synthesis.

GeneFunctionEffect of EPA/EPA-EE
FASN Fatty Acid SynthaseDown-regulation
ACACA Acetyl-CoA Carboxylase AlphaDown-regulation
MLXIPL Carbohydrate-responsive element-binding protein (ChREBP)Down-regulation
G6PC Glucose-6-Phosphatase Catalytic SubunitDown-regulation
Cpt1a Carnitine Palmitoyltransferase 1AUp-regulation
Cpt2 Carnitine Palmitoyltransferase 2Up-regulation

This table summarizes the effect of Eicosapentaenoic Acid (EPA) and its ethyl ester (EPA-EE) on the expression of key genes involved in lipid metabolism.

Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

A significant part of EPA's effect on gene expression is mediated through its interaction with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism. nih.govnih.govpnas.org EPA can act as a ligand for PPARs, directly influencing their activity. pnas.orgnih.gov

EPA has been shown to activate PPARα and PPARγ. pnas.orgnih.gov The activation of PPARα by EPA is a key mechanism for its lipid-lowering effects, as PPARα regulates the expression of genes involved in fatty acid oxidation. biorxiv.orgnih.gov In macrophages, the anti-inflammatory effects of EPA, including the inhibition of the NF-κB pathway, are dependent on PPARα activation. biorxiv.orgnih.gov

Regulation of Genes Involved in Oxidative Stress Response (e.g., HMOX1, NQO1)

Eicosapentaenoic acid (EPA) ethyl ester exerts significant influence over cellular defense mechanisms against oxidative stress, primarily through the modulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gov This pathway is a critical regulator of the expression of numerous antioxidant and cytoprotective genes. Upon cellular exposure to oxidative or electrophilic stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter regions of its target genes, thereby initiating their transcription. nih.govmdpi.com

Research has demonstrated that EPA and its derivatives can activate this protective pathway. For instance, certain branched fatty acid esters of hydroxy fatty acids (FAHFAs) derived from EPA have been identified as potent activators of Nrf2. nih.govresearchgate.net One such derivative, an eicosapentaenoic acid ester of 12-hydroxy stearic acid (12-EPAHSA), was shown to increase the nuclear accumulation of Nrf2. researchgate.net This activation leads to the subsequent upregulation of several Nrf2-dependent antioxidant enzymes. nih.govresearchgate.net

Key genes upregulated by this mechanism include NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HMOX1). nih.govbiorxiv.org NQO1 is an enzyme that plays a crucial role in detoxifying quinones and reducing oxidative stress. biorxiv.org Studies have shown that exposure of CD4+ T cells to EPA leads to a notable upregulation of NQO1. biorxiv.org Similarly, HMOX1, an enzyme that catabolizes heme to produce the antioxidant biliverdin, the anti-inflammatory molecule carbon monoxide, and free iron, is also induced through the Nrf2 pathway. nih.gov The induction of these genes suggests a mechanism by which eicosapentaenoic acid ethyl ester helps to protect cells from oxidative damage. nih.govresearchgate.net

Table 1: Effect of an EPA-Derived FAHFA (12-EPAHSA) on Nrf2 Pathway Gene Expression in Human Hepatocytes (C3A cells)
GeneFunctionEffect of 12-EPAHSA Treatment
Nrf2Master regulator of antioxidant responseIncreased nuclear accumulation researchgate.net
NQO1Detoxification of quinonesIncreased expression nih.govresearchgate.net
HMOX1Heme catabolism, antioxidant productionIncreased expression nih.govresearchgate.net
GCLMGlutamate-cysteine ligase modifier subunit, glutathione (B108866) synthesisIncreased expression nih.gov
GCLCGlutamate-cysteine ligase catalytic subunit, glutathione synthesisIncreased expression nih.gov
SOD-1Superoxide dismutase 1, detoxification of superoxide radicalsIncreased expression nih.gov

Impact on Immune Response and T-Cell Differentiation Genes (e.g., CD69, IL2RA)

Eicosapentaenoic acid ethyl ester has demonstrated significant immunomodulatory effects by altering the gene expression profile of key immune cells, particularly T-cells. This modulation contributes to an anti-inflammatory cellular environment. Studies on non-activated human CD4+ T-cells have revealed that exposure to EPA leads to a pronounced downregulation of genes associated with the immune response. nih.gov

Among the key downregulated genes are CD69 and the interleukin-2 (B1167480) receptor alpha chain (IL2RA, also known as CD25). biorxiv.orgnih.gov CD69 is an early activation marker for lymphocytes, and its expression is crucial for the initiation of an immune response. nih.gov IL2RA is a critical component of the high-affinity receptor for interleukin-2 (IL-2), a cytokine essential for T-cell proliferation and differentiation. nih.govbiorxiv.org By reducing the expression of both CD69 and IL2RA, eicosapentaenoic acid ethyl ester can temper T-cell activation and the subsequent inflammatory cascade. nih.govnih.gov

This downregulation of immune-related genes suggests that T-cells exposed to EPA may have a diminished capacity to initiate an immune response. nih.gov This effect is not isolated to T-cell activation markers; EPA also downregulates the expression of numerous human leukocyte antigen (HLA) genes, which are vital for antigen presentation and the initiation of adaptive immunity. nih.gov Furthermore, predictive functional profiling of microbial communities in mice has shown that EPA can reverse high-fat diet-associated changes in genes related to Th17 cell differentiation, a subset of T-helper cells involved in inflammatory responses. nih.gov

Table 2: Impact of EPA Exposure on Immune Response Gene Expression in Human CD4+ T-Cells
GeneProteinFunctionEffect of EPA Exposure
CD69CD69Early marker of lymphocyte activationDownregulated biorxiv.orgnih.gov
IL2RACD25Alpha chain of the IL-2 receptor, crucial for T-cell activation and proliferationDownregulated biorxiv.orgnih.gov
HLA-DRAHLA-DR AlphaAntigen presentationDownregulated nih.gov

Influence on MicroRNA Expression Profiles

The biological effects of eicosapentaenoic acid ethyl ester extend to the post-transcriptional level of gene regulation through its influence on microRNA (miRNA) expression profiles. MiRNAs are small, non-coding RNA molecules that play a crucial role in regulating gene expression by binding to target messenger RNAs (mRNAs), typically leading to their degradation or translational repression. nih.gov

Studies in animal models have shown that EPA supplementation can significantly alter the expression of various miRNAs in different tissues, which in turn affects pathways related to inflammation and metabolism. mdpi.comttu.edu In the visceral adipose tissue of obese mice, EPA treatment was found to downregulate the expression of several pro-inflammatory genes, and this was associated with changes in the miRNA profile. mdpi.com For example, EPA was observed to reduce the expression of miR-146b and miR-125b-5p, both of which have been linked to inflammatory processes. mdpi.com Conversely, EPA upregulated the expression of miR-30a-3p, which is known to indirectly downregulate inflammatory targets. mdpi.com

In another study focusing on brown adipose tissue, EPA supplementation led to the differential expression of several miRNAs. ttu.edu Notably, miR-455-3p and miR-150-5p were identified as being regulated by EPA and are considered key regulators of thermogenic function in brown adipose tissue. ttu.edu The modulation of these and other miRNAs by eicosapentaenoic acid ethyl ester represents a nuanced mechanism by which it can exert its broad physiological effects, from reducing inflammation to influencing metabolic processes. mdpi.comttu.edu

Table 3: Examples of MicroRNAs Regulated by EPA in Murine Models
MicroRNATissueEffect of EPA SupplementationAssociated Pathway/Function
miR-146bVisceral Adipose TissueDownregulated mdpi.comInflammation mdpi.com
miR-125b-5pVisceral Adipose TissueDownregulated mdpi.comInflammation mdpi.com
miR-30a-3pVisceral Adipose TissueUpregulated mdpi.comIndirect downregulation of inflammatory targets mdpi.com
miR-455-3pBrown Adipose TissueUpregulated ttu.eduThermogenic function ttu.edu
miR-150-5pBrown Adipose TissueUpregulated ttu.eduThermogenic function ttu.edu

Preclinical Research Models and Applications of Eicosapentaenoic Acid Ethyl Ester

Cardiovascular and Atherosclerosis Research Models

Preclinical studies utilizing various animal models have been instrumental in elucidating the cardioprotective mechanisms of EPA-E. These models allow for the detailed examination of its effects on the development and progression of atherosclerosis, a key underlying factor in cardiovascular disease.

Assessment of Plaque Formation, Progression, and Regression

Animal studies have consistently demonstrated the potential of EPA to positively influence atherosclerotic plaques. nih.gov In models of coronary artery disease, the combination of EPA with statin therapy has been shown to reduce coronary plaque volumes and enhance plaque stabilization compared to statins alone. core.ac.uk The mechanisms behind these benefits are thought to include a reduction in inflammatory markers and macrophage accumulation within the plaque. nih.gov

Preclinical findings that EPA can slow the progression of atherosclerotic plaque and inhibit foam cell formation have been a driving force behind clinical trials. acc.org Furthermore, research suggests that EPA may play a role in the regression of atherosclerotic lesions, potentially involving dendritic cells. nih.gov

ModelKey Findings
Animal models of coronary artery diseaseEPA in combination with statins reduced plaque volume and increased stability. core.ac.uk
General atherosclerosis modelsEPA reduced levels of pro-inflammatory cytokines and chemokines. nih.gov
Atherosclerosis regression modelsEPA showed potential in promoting the regression of established plaques. nih.gov

Endothelial Cell Function and Vascular Health Studies

Endothelial dysfunction is a critical early event in the development of atherosclerosis, characterized by reduced bioavailability of nitric oxide (NO). ahajournals.org Preclinical research has shown that EPA-E can improve endothelial function in various models.

In type 2 diabetic mice, chronic administration of EPA-E prevented the development of endothelial dysfunction, improving the relaxation response of the aorta to acetylcholine. nih.govnih.gov This effect was observed to be independent of changes in plasma glucose or insulin (B600854) levels, suggesting a direct vascular benefit. nih.gov The beneficial effects on vascular function are attributed, at least in part, to the direct actions of EPA-E's metabolites on the aorta. nih.gov

Studies on human endothelial cells have shown that EPA can improve NO bioavailability by modulating the expression of proteins involved in NO production, even during an inflammatory response. ahajournals.org This direct action on endothelial cells may contribute significantly to its cardiovascular protective effects. ahajournals.org

ModelKey Findings
KKAy diabetic miceChronic EPA-E administration improved endothelium-dependent relaxation of the aorta. nih.govnih.gov
Human endothelial cells (in vitro)EPA improved nitric oxide bioavailability and modulated protein expression during inflammation. ahajournals.org
Hyperlipidemic patients (clinical study)EPA supplementation restored endothelium-dependent vasodilation. nii.ac.jp

Metabolic Disorder Models

The utility of EPA-E in preclinical research extends to the study of metabolic disorders, where it has shown promise in ameliorating conditions such as obesity, insulin resistance, and nonalcoholic fatty liver disease (NAFLD).

Obesity and Adipose Tissue Metabolism Studies

In animal models of diet-induced obesity, EPA-E has demonstrated an ability to prevent excessive body weight gain and fat accumulation. nih.gov Studies in female mice on a high-fat diet showed that EPA-E lowered fat mass accumulation, an effect potentially mediated by the increased biosynthesis of 8-hydroxyeicosapentaenoic acid (8-HEPE). nih.gov

Furthermore, in cafeteria diet-fed rats, EPA-E administration tended to decrease the weight of various fat pads. unav.edu However, some studies in obese mice did not find an improvement in fat mass with EPA ethyl ester. nih.govresearchgate.net The anti-obesity effect of EPA appears to be more pronounced in models with enhanced hepatic lipogenesis. nih.gov

ModelKey Findings
High-fat/high-sucrose diet-induced obese miceEPA suppressed body weight gain and visceral fat accumulation. nih.gov
High-fat diet-fed female C57BL/6J miceEPA lowered fat mass accumulation, potentially through increased 8-HEPE. nih.gov
Cafeteria diet-fed ratsEPA treatment tended to decrease the weight of adipose tissue pads. unav.edu
High-fat diet-fed obese miceNo improvement in fat mass was observed in some studies. nih.govresearchgate.net

Glucose Homeostasis and Insulin Sensitivity Research

Preclinical models have revealed the positive impact of EPA-E on glucose metabolism and insulin sensitivity. In male mice with diet-induced obesity, long-term administration of EPA ethyl esters prevented hyperinsulinemia and hyperglycemia and improved glucose tolerance. unc.edu Similarly, in female mice, EPA prevented high-fat diet-induced hyperinsulinemia and hyperglycemia. nih.gov

In Dahl salt-sensitive rats fed a high-sucrose diet, EPA-E prevented the development of insulin resistance, an effect likely linked to the modification of phospholipid components in the skeletal muscle membrane. nih.gov Studies in diabetic Goto-Kakizaki rats showed that EPA treatment improved lipid metabolism and was associated with a decrease in plasma insulin concentrations, suggesting enhanced insulin sensitivity. nih.gov In cafeteria diet-fed rats, EPA-E administration also led to a decrease in the insulin:glucose ratio and the HOMA index, indicative of improved insulin sensitivity. unav.edu However, in some studies with diabetic mice, EPA-E administration did not alter plasma glucose and insulin levels, despite improving endothelial function. nih.govnih.gov

ModelKey Findings
High-fat diet-fed male C57BL/6J micePrevented obesity-induced hyperinsulinemia, hyperglycemia, and improved glucose tolerance. unc.edu
High-fat diet-fed female C57BL/6J micePrevented hyperinsulinemia and hyperglycemia. nih.gov
Dahl salt-sensitive rats on a high-sucrose dietPrevented the development of insulin resistance. nih.gov
Goto-Kakizaki diabetic ratsImproved lipid metabolism and decreased plasma insulin. nih.gov
Cafeteria diet-fed ratsDecreased insulin:glucose ratio and HOMA index. unav.edu
KKAy diabetic miceNo change in plasma glucose or insulin levels. nih.govnih.gov

Hepatic Steatosis and Nonalcoholic Fatty Liver Disease (NAFLD) Models

EPA-E has shown significant therapeutic potential in preclinical models of NAFLD, a condition often associated with obesity and metabolic syndrome. In rats with methionine- and choline-deficient (MCD) diet-induced NASH, EPA-E treatment prevented the progression of hepatic fibrosis, reduced oxidative stress, and decreased initial hepatic steatosis. nih.gov

In mice fed a high-fat diet, ethyl-eicosapentaenoic acid markedly reduced fatty droplets in liver cells and lowered liver weight. nih.gov Similarly, in another study with high-fat diet-fed rats, EPA-E administration reduced liver total triglyceride levels. medchemexpress.com Both EPA and docosahexaenoic acid (DHA) were found to improve the pathological features of NASH induced by an atherogenic high-fat diet in mice, with EPA being more effective in reducing hepatic triglyceride accumulation. plos.org The anti-obesity effect of EPA has also been linked to the suppression of hepatic lipogenesis and steatosis. nih.gov

ModelKey Findings
Methionine- and choline-deficient (MCD) diet-fed ratsPrevented progression of hepatic fibrosis and reduced hepatic steatosis. nih.gov
High-fat diet-fed miceReduced fatty droplets in liver cells and lowered liver weight. nih.gov
High-fat diet-fed ratsReduced liver total triglyceride levels. medchemexpress.com
Atherogenic high-fat diet-fed miceEPA was more effective than DHA in reducing hepatic triglyceride accumulation. plos.org
High-fat/high-sucrose diet-induced obese miceThe anti-obesity effect of EPA was associated with the suppression of hepatic lipogenesis and steatosis. nih.gov

Inflammation and Immune System Research

Studies on Systemic and Local Inflammatory Responses

Eicosapentaenoic acid ethyl ester (EPA-EE) has been the subject of numerous preclinical studies to investigate its effects on inflammatory responses. Research in animal models has demonstrated that EPA can suppress systemic inflammatory reactions. For instance, in a study involving rabbits challenged with the viral mimic polyinosinic:polycytidylic acid (poly I:C), oral administration of pure EPA for 42 days markedly suppressed the fever response. nih.gov This anti-inflammatory effect was associated with a reduction in the plasma levels of pro-inflammatory mediators, including interleukin-1β (IL-1β) and prostaglandin (B15479496) E2 (PGE2). nih.gov Interestingly, while suppressing these pro-inflammatory molecules, EPA treatment paradoxically increased the plasma levels of 15-deoxy-Δ(12,14)-prostaglandin J2 (15d-PGJ2), a prostanoid known for its anti-inflammatory and cytoprotective properties. nih.gov

In the context of obesity-associated inflammation, studies in mice have shown that EPA ethyl esters can mitigate some of the inflammatory consequences of a high-fat diet. nih.govnih.gov For example, in female C57BL/6J mice fed a high-fat diet, EPA supplementation reversed the diet-induced increases in circulating levels of select inflammatory markers. nih.govnih.gov Specifically, EPA was found to lower circulating IL-6 levels without decreasing the abundance of major Gram-negative bacteria in the gut, which are often associated with inflammation. nih.gov Furthermore, research on 3T3-L1 murine preadipocytes activated with inflammatory agents like lipopolysaccharide (LPS) or tumor necrosis factor-α (TNF-α) showed that EPA significantly mitigated the adverse effects of these inflammatory stimuli. semanticscholar.org This was evidenced by a decrease in the protein levels of cyclooxygenase-2 (COX-2), cytosolic prostaglandin E2 synthase (cPGES), and toll-like receptor 4 (TLR4). semanticscholar.org

Preclinical evidence also points to the potential of EPA in modulating local inflammatory responses, particularly in the context of cardiovascular health. In mouse models of myocardial infarction, EPA treatment has been shown to attenuate cardiac fibrosis and remodeling by regulating macrophage polarization. ahajournals.orgnih.govnih.gov Specifically, long-term administration of EPA inhibited the polarization of pro-inflammatory M1 macrophages in the infarcted heart tissue. ahajournals.orgnih.gov

The table below summarizes key findings from preclinical studies on the effects of EPA-EE on inflammatory markers.

Model SystemInflammatory StimulusKey Findings
RabbitsPoly I:CSuppressed fever response; Decreased plasma IL-1β and PGE2; Increased plasma 15d-PGJ2. nih.gov
Female C57BL/6J MiceHigh-Fat DietReversed increases in select circulating inflammatory markers; Lowered circulating IL-6. nih.govnih.gov
3T3-L1 PreadipocytesLPS or TNF-αDecreased protein levels of COX-2, cPGES, and TLR4. semanticscholar.org
Mouse Model of Myocardial InfarctionMyocardial InfarctionInhibited polarization of pro-inflammatory M1 macrophages in the heart. ahajournals.orgnih.gov

Modulation of Immune Cell Activity (e.g., B-cell function)

Preclinical research indicates that eicosapentaenoic acid ethyl ester (EPA-EE) can modulate the activity of immune cells, with notable effects on B-cell function. Studies in murine models of obesity have shown that EPA, along with docosahexaenoic acid (DHA), can differentially enhance the frequency and percentage of specific B-cell subsets in the spleen. nih.govnih.govresearchgate.netsigmaaldrich.com This modulation of B-cell populations correlated with an increase in natural serum IgM and cecal IgA levels. nih.govnih.govresearchgate.netsigmaaldrich.com

Further investigation into the mechanisms of action revealed that EPA and DHA ethyl esters were effectively taken up by B-cells, leading to an increase in the total n-3 polyunsaturated fatty acids (PUFAs) and a decrease in n-6 PUFAs within these cells. nih.gov At a molecular level, these fatty acids were found to differentially enhance the formation of ordered microdomains in the B-cell membrane, although they did not affect the mobility of Toll-like receptor 4. nih.govnih.gov

In ex vivo experiments where B-cells were stimulated with lipopolysaccharide (LPS), both EPA and DHA, in a time-dependent manner, enhanced the production of cytokines by these cells. nih.govnih.govresearchgate.netsigmaaldrich.com This suggests that EPA can directly influence the functional responses of B-cells. The table below provides a summary of the observed effects of EPA-EE on B-cell activity in a murine obesity model.

ParameterEffect of EPA-EE
Splenic B-cell SubsetsDifferentially enhanced frequency and/or percentage. nih.govnih.govresearchgate.netsigmaaldrich.com
Serum Antibody LevelsIncreased natural serum IgM and cecal IgA. nih.govnih.govresearchgate.netsigmaaldrich.com
B-cell Fatty Acid CompositionIncreased total n-3 PUFAs; Decreased n-6 PUFAs. nih.gov
B-cell MembraneDifferentially enhanced formation of ordered microdomains. nih.govnih.gov
B-cell Cytokine Production (ex vivo)Enhanced upon LPS stimulation. nih.govnih.govresearchgate.netsigmaaldrich.com

Neurobiological Research

Neuroprotective Effects in Preclinical Neurological Models (e.g., Alzheimer's disease models, excitotoxicity)

Preclinical studies have explored the neuroprotective potential of eicosapentaenoic acid ethyl ester (EPA-EE) in various neurological models. In a rat model of Alzheimer's disease induced by amyloid-beta (Aβ), dietary supplementation with EPA in the form of phosphatidylcholine (EPA-PC), but not EPA-EE, was found to significantly improve cognitive impairment. nih.gov This effect was comparable to that of docosahexaenoic acid ethyl ester (DHA-EE). The study indicated that EPA-PC and DHA-EE were able to decrease lipid peroxidation levels, alleviate mitochondria-dependent apoptosis, and inhibit the hyperphosphorylation of tau protein mediated by GSK3β. nih.gov

In a different line of research, the oral administration of highly purified ethyl-EPA to rats was shown to enhance long-term potentiation in the CA1 hippocampal region, a key physiological process underlying learning and memory. nih.gov This study also demonstrated that EPA was taken up by both neurons and glial cells and led to an increase in the gene expression of a regulatory subunit of phosphatidylinositol 3-kinase (PI3-kinase). nih.gov Furthermore, in differentiated PC12 cells, a cell line used in neurological research, EPA treatment increased the expression of phosphorylated-Akt and suppressed nerve growth factor withdrawal-induced cell death and caspase-3 activity. nih.gov These findings suggest that EPA may exert neuroprotective effects by modulating synaptic plasticity and activating the PI3-kinase/Akt signaling pathway. nih.gov

The table below summarizes the neuroprotective effects of EPA observed in preclinical models.

Model SystemKey Findings
Rat Model of Alzheimer's DiseaseEPA-PC (not EPA-EE) improved cognitive impairment, decreased lipid peroxidation, alleviated apoptosis, and inhibited tau hyperphosphorylation. nih.gov
RatsEnhanced hippocampal long-term potentiation; Increased gene expression of a PI3-kinase subunit. nih.gov
Differentiated PC12 CellsIncreased phosphorylated-Akt expression; Suppressed cell death and caspase-3 activity. nih.gov

Cardiac Remodeling Studies (e.g., Post-Myocardial Infarction Models)

Preclinical research has investigated the effects of eicosapentaenoic acid (EPA) on cardiac remodeling, particularly in the context of post-myocardial infarction (MI). In a mouse model of MI, long-term administration of EPA was found to improve the prognosis and attenuate chronic post-MI cardiac remodeling. ahajournals.orgnih.gov Echocardiographic assessments revealed that EPA treatment prevented left ventricular systolic dysfunction and dilatation 28 days after the induction of MI. ahajournals.orgnih.gov

A key mechanism underlying these beneficial effects appears to be the modulation of the inflammatory response within the heart tissue. Flow cytometry analysis demonstrated that during the chronic remodeling phase, EPA treatment significantly inhibited the polarization of pro-inflammatory M1 macrophages in the infarcted area of the heart. ahajournals.orgnih.gov Furthermore, EPA treatment was also shown to attenuate fibrosis in the non-infarcted remote areas of the heart during the chronic phase. ahajournals.orgnih.gov These findings suggest that EPA may be a promising agent for improving the outcomes of post-MI cardiac remodeling by targeting macrophage activity. ahajournals.orgnih.gov

Another study in a mouse model of pressure overload-induced heart failure found that EPA, but not DHA, prevented fibrosis. nih.gov The table below summarizes the effects of EPA on cardiac remodeling in preclinical models.

Model SystemKey Findings
Mouse Model of Myocardial InfarctionAttenuated post-MI cardiac remodeling; Prevented left ventricular systolic dysfunction and dilatation; Inhibited M1 macrophage polarization; Attenuated fibrosis in non-infarcted areas. ahajournals.orgnih.gov
Mouse Model of Pressure Overload-Induced Heart FailurePrevented fibrosis. nih.gov

Gut Microbiota Interactions and Metabolic Impact

Preclinical studies have highlighted the significant interactions between eicosapentaenoic acid ethyl ester (EPA-EE) and the gut microbiota, which in turn can influence the host's metabolic profile. In female C57BL/6J mice with diet-induced obesity, EPA supplementation was found to restructure the gut microbiota in a time-dependent manner. nih.govnih.gov A notable finding was the robust increase in the abundance of Akkermansia muciniphila, a gram-negative bacterium known to play a role in glucose homeostasis. nih.govnih.gov Predictive functional profiling of the microbial communities suggested that EPA could reverse high-fat diet-associated changes in genes related to various pathways, including Th17 cell differentiation and PI3K-Akt signaling. nih.gov

A comparative study in Wistar rats evaluating the effects of dietary EPA-EE and docosahexaenoic acid-ethyl ester (DHA-EE) revealed that both fatty acids had distinct effects on the gut microbiota. nih.govresearchgate.net While both EPA and DHA diets led to a decrease in serum and liver cholesterol levels, the DHA diet resulted in lower microbiota diversity indices compared to the EPA diet. nih.govresearchgate.net Furthermore, significant differences in the relative abundance of certain microbiota at the genus level, such as Phascolarctobacterium, Turicibacter, and [Eubacterium], were observed between the EPA and DHA groups. nih.govresearchgate.net

The metabolic impact of EPA-EE has also been investigated in the context of obesity. In female mice on a high-fat diet, EPA was shown to lower fat mass accumulation, an effect potentially mediated by the increased biosynthesis of 8-hydroxyeicosapentaenoic acid (8-HEPE). nih.govnih.gov EPA also reversed the effects of the high-fat diet on circulating levels of insulin and glucose. nih.govnih.gov In male C57BL/6J mice, long-term administration of EPA prevented obesity-induced hyperinsulinemia, hyperglycemia, and glucose intolerance. unc.edu

The table below summarizes the key findings regarding the interactions of EPA-EE with the gut microbiota and its metabolic impact in preclinical models.

Model SystemKey Findings
Female C57BL/6J Mice (High-Fat Diet)Restructured gut microbiota; Increased abundance of Akkermansia muciniphila; Reversed diet-associated changes in microbial gene pathways; Lowered fat mass; Reversed hyperinsulinemia and hyperglycemia. nih.govnih.gov
Wistar RatsDistinct effects on gut microbiota compared to DHA; Decreased serum and liver cholesterol. nih.govresearchgate.net
Male C57BL/6J Mice (High-Fat Diet)Prevented hyperinsulinemia, hyperglycemia, and glucose intolerance. unc.edu

Comparative Studies with Other Omega 3 Fatty Acid Formulations in Preclinical and in Vitro Settings

Eicosapentaenoic Acid Ethyl Ester vs. Docosahexaenoic Acid Ethyl Ester in Cellular and Animal Models

Comparative studies between EPA-EE and docosahexaenoic acid ethyl ester (DHA-EE) have revealed distinct and sometimes opposing effects on various physiological parameters in both cellular and animal models. These differences underscore the unique biological roles of these two primary omega-3 fatty acids.

In a study utilizing a murine model of obesity, the differential effects of dietary supplementation with EPA-EE and DHA-EE were examined. nih.gov After a 5-week feeding period, mice on a high-fat diet supplemented with EPA-EE showed a more pronounced increase in spleen weight compared to those on a similar diet with DHA-EE. nih.gov Specifically, the high-fat EPA diet led to an approximate 33% increase in spleen weight compared to the lean control, high-fat, and high-fat oleic acid diets. nih.gov The high-fat DHA diet resulted in a 17% increase in spleen weight compared to the high-fat diet alone. nih.gov

Further investigation into adipose tissue revealed that the high-fat EPA diet increased adipocyte size by 78% compared to the lean control, which was a 23% greater increase than that observed with the high-fat diet and 15% more than the high-fat oleic acid diet. nih.gov In contrast, the high-fat DHA diet increased adipocyte size by 58% compared to the lean control. nih.gov

The two ethyl esters also demonstrated differential effects on B-cell populations. After 10 weeks, both EPA-EE and DHA-EE supplemented diets led to an increase in the percentage of IgM+IgD−CD21lowCD23− B cells by 43% and 39% respectively, compared to the control diet. nih.gov However, the study also noted that DHA-EE, in a time-dependent manner, notably increased the production of the anti-inflammatory cytokine IL-10 from B-cells upon stimulation, an effect not as pronounced with EPA-EE. nih.govnih.gov These findings highlight that while both are omega-3 fatty acids, EPA-EE and DHA-EE are not biologically equivalent and exert distinct immunomodulatory effects. nih.govnih.gov

Table 1: Comparative Effects of Eicosapentaenoic Acid Ethyl Ester (EPA-EE) and Docosahexaenoic Acid Ethyl Ester (DHA-EE) in a Murine Obesity Model

Parameter Diet Group Observation
Spleen Weight High-Fat + EPA-EE ~33% increase vs. control, high-fat, and high-fat oleic acid diets after 5 weeks. nih.gov
High-Fat + DHA-EE 17% increase vs. high-fat diet after 5 weeks. nih.gov
Adipocyte Size High-Fat + EPA-EE 78% increase vs. lean control; 23% increase vs. high-fat diet after 10 weeks. nih.gov
High-Fat + DHA-EE 58% increase vs. lean control after 10 weeks. nih.gov
B-Cell Subsets High-Fat + EPA-EE 43% increase in IgM+IgD−CD21lowCD23− B cells vs. control after 10 weeks. nih.gov
High-Fat + DHA-EE 39% increase in IgM+IgD−CD21lowCD23− B cells vs. control after 10 weeks. nih.gov
Cytokine Production High-Fat + DHA-EE Notable increase in IL-10 production from B-cells. nih.govnih.gov

Comparison with Triglyceride and Phospholipid Forms of Eicosapentaenoic Acid

The chemical form in which eicosapentaenoic acid is delivered significantly influences its bioavailability and subsequent biological effects. Preclinical and in vitro studies have compared the ethyl ester form to the natural triglyceride and phospholipid forms.

In vitro studies examining the hydrolysis of different omega-3 formulations by pancreatic lipase (B570770) have shown that the ethyl ester form is hydrolyzed at a slower rate than the triglyceride form. filomedica.com.cynih.gov One study reported that the in vitro hydrolysis of EPA and DHA from ethyl esters was 3-fold slower than from a triglyceride form enriched with the same fatty acids. nih.gov This slower hydrolysis rate of the ethyl ester bond compared to the ester bonds on a glycerol (B35011) backbone could potentially impact the rate and extent of absorption in a physiological setting. prathfit.com

Animal studies have further explored these differences. In a study on ApoE−/− mice, a model for atherosclerosis, the anti-atherosclerotic effects of EPA delivered in a phospholipid form (EPA-PL) were compared to EPA in a triglyceride form (EPA-TG). rsc.org The results indicated that EPA-PL was superior to EPA-TG in reducing the progression of atherosclerotic lesions in the aorta. rsc.org Furthermore, EPA-PL demonstrated a greater capacity to lower serum and hepatic lipid levels compared to EPA-TG, which only reduced hepatic triglyceride levels. rsc.org These findings suggest that the phospholipid form of EPA may offer superior anti-atherosclerotic benefits, potentially due to differences in lipid metabolism and inflammation modulation. rsc.org

Table 2: In Vitro and Preclinical Comparison of Eicosapentaenoic Acid (EPA) Formulations

Comparison Model/Setting Key Finding
EPA Ethyl Ester vs. EPA Triglyceride In Vitro (Porcine Pancreatic Lipase) Hydrolysis of the ethyl ester form is 3-fold slower than the triglyceride form. nih.gov
EPA Phospholipid vs. EPA Triglyceride ApoE−/− Mice (Atherosclerosis Model) EPA-PL showed superior reduction in atherosclerotic lesion area compared to EPA-TG. rsc.org
ApoE−/− Mice (Lipid Metabolism) EPA-PL lowered both serum and hepatic lipid levels, while EPA-TG only reduced hepatic triglycerides. rsc.org

Future Directions in Eicosapentaenoic Acid Ethyl Ester Research

Elucidating Unexplored Molecular Targets and Pathways

While the benefits of eicosapentaenoic acid, ethyl ester are recognized, the complete picture of its molecular mechanisms is still unfolding. nih.gov Research is moving beyond established effects on triglyceride reduction to investigate a wider range of pleiotropic actions. nih.govpatsnap.com

Future investigations will likely focus on several key areas:

Specialized Pro-resolving Mediators (SPMs): EPA is a precursor to a class of molecules known as resolvins, specifically the E-series (e.g., Resolvin E1), which actively resolve inflammation. researchgate.netunc.edu Deeper exploration into how EPA-EE administration modulates the biosynthesis and activity of these SPMs could reveal novel anti-inflammatory pathways relevant to various diseases beyond cardiovascular conditions, such as inflammatory bowel disease and neuro-inflammation. nih.gov

Membrane Interactions and Lipid Rafts: EPA incorporates into cell membranes, altering their physical properties and the function of membrane-bound proteins. nih.gov This can influence cellular signaling, ion channel function, and the stability of atherosclerotic plaques. nih.govnih.gov Future studies may use advanced imaging to visualize how EPA-EE specifically reorganizes lipid rafts and affects protein interactions within the membrane of endothelial cells, platelets, and immune cells.

Gene Expression Modulation: EPA and its metabolites can act as signaling molecules that regulate the expression of genes involved in lipid metabolism and inflammation. nih.govagscientific.com Transcriptomic and proteomic analyses of tissues from individuals treated with EPA-EE will help identify new gene targets and signaling cascades, such as those involving peroxisome proliferator-activated receptors (PPARs) and sterol regulatory element-binding proteins (SREBPs). researchgate.netulaval.ca

Novel Molecular Targets: Recent research has identified the vesicular nucleotide transporter (VNUT) as a potential molecular target for EPA. sciencedaily.commiragenews.com By inhibiting VNUT, EPA can block the release of adenosine (B11128) triphosphate (ATP), a key molecule in purinergic signaling which is implicated in both inflammatory and neuropathic pain. sciencedaily.commiragenews.com This discovery opens a new avenue for research into the analgesic properties of EPA-EE.

A summary of potential future research targets is presented in the table below.

Research AreaPotential Molecular Target/PathwayImplication for Future Study
Inflammation Resolution Specialized Pro-resolving Mediators (e.g., Resolvin E1)Investigation of SPM biosynthesis and signaling in inflammatory diseases. researchgate.netnih.gov
Cellular Biophysics Cell Membrane Lipid Rafts and Associated ProteinsAdvanced imaging of membrane dynamics to understand plaque stabilization and cellular function. nih.govnih.gov
Gene Regulation PPARs, SREBPs, and other transcription factorsTranscriptomic analysis to uncover new gene regulatory networks affected by EPA-EE. nih.govulaval.ca
Neuropathic Pain Vesicular Nucleotide Transporter (VNUT)Exploration of EPA-EE's role in modulating purinergic signaling for pain management. sciencedaily.commiragenews.com
Platelet Activity Platelet Endothelial Cell Adhesion Molecule (PECAM)Proteomic studies to define novel antithrombotic mechanisms. biospace.com

Advancements in Research Methodology and In Vitro Model Systems

To unravel the complex mechanisms of eicosapentaenoic acid, ethyl ester, researchers are developing and utilizing more sophisticated model systems that better mimic human physiology.

Organ-on-a-Chip (OOC) Technology: These microfluidic devices are a significant leap forward from traditional 2D cell cultures. nih.govnih.gov "Vessel-on-a-chip" models, for instance, can recreate the 3D architecture and hemodynamic shear stress of blood vessels. globalspec.comtamu.eduaip.org These systems allow for the study of atherosclerosis progression, endothelial dysfunction, and the effects of EPA-EE under physiologically relevant flow conditions. nih.govnih.gov Future OOC models may integrate multiple cell types, including endothelial cells, smooth muscle cells, and immune cells, to create more complex and accurate models of the vascular wall. tamu.edu

3D Cell Cultures and Organoids: Moving beyond flat petri dishes, 3D cell culture systems like spheroids and organoids allow cells to grow in a more natural, three-dimensional environment. mdpi.comresearchgate.net Liver organoids, derived from patient-specific induced pluripotent stem cells (iPSCs), are being developed to model diseases like non-alcoholic fatty liver disease (NAFLD). nih.govdrugtargetreview.com These models can be used to study how EPA-EE affects lipid accumulation, inflammation, and fibrosis in a patient-specific context. nih.govdrugtargetreview.com

Advanced Imaging Techniques: High-resolution imaging technologies are crucial for visualizing the subcellular effects of EPA-EE. Techniques such as serial block-face scanning electron microscopy can provide detailed 3D reconstructions of cellular structures, like mitochondria, to assess changes in response to EPA-EE treatment in the context of obesity-related metabolic dysfunction. researchgate.net

Model SystemDescriptionApplication in EPA-EE Research
Organ-on-a-Chip (OOC) Microfluidic devices that mimic organ-level physiology, including mechanical forces like blood flow. nih.govStudying the effect of EPA-EE on endothelial function and plaque development under realistic hemodynamic stress. nih.govglobalspec.comaip.org
3D Spheroids/Organoids Self-assembling 3D cell aggregates that better represent tissue structure and function. mdpi.comresearchgate.netInvestigating EPA-EE's impact on lipid metabolism and inflammation in patient-derived liver organoids to model NAFLD. nih.govdrugtargetreview.com
Patient-Derived iPSCs Stem cells generated from individual patients, which can be differentiated into various cell types (e.g., hepatocytes, neurons). drugtargetreview.comCreating personalized in vitro models to test the efficacy of EPA-EE and understand disease mechanisms. tamu.edudrugtargetreview.com

Exploring Genetic and Metabolic Determinants of Response

A key area of future research is understanding why individuals may respond differently to treatment with eicosapentaenoic acid, ethyl ester. This variability is likely influenced by a combination of genetic and metabolic factors. nih.gov

Pharmacogenomics: Genetic variations, particularly in enzymes responsible for fatty acid metabolism, can significantly impact how the body processes EPA. nih.gov Polymorphisms in the fatty acid desaturase (FADS) gene cluster (FADS1 and FADS2), for example, are known to influence the levels of long-chain polyunsaturated fatty acids in tissues. nih.govnih.gov Future research will likely involve genome-wide association studies (GWAS) to identify novel genetic variants that predict an individual's response to EPA-EE, potentially leading to more personalized therapeutic strategies. nih.gov

Metabolomics: This field involves the comprehensive analysis of small molecule metabolites in biological samples. By using metabolomic profiling, researchers can identify baseline metabolic signatures that correlate with a better response to EPA-EE. For example, the baseline ratio of EPA to arachidonic acid (AA) has been associated with cardiovascular outcomes. nih.gov Future studies will aim to uncover novel biomarkers that can predict efficacy and provide deeper insights into the metabolic pathways modulated by EPA-EE. nih.gov

The Role of the Microbiome: Emerging evidence suggests that the gut microbiome can influence the metabolism of fatty acids. unc.edu Research is needed to explore how an individual's gut microbiota composition affects the absorption and subsequent metabolic fate of orally administered EPA-EE. It is also possible that EPA-EE itself can modulate the gut microbiome, which could be an additional mechanism of its therapeutic effects. unc.edunih.gov

FactorArea of InvestigationPotential Impact on EPA-EE Research
Genetic Polymorphisms Genes involved in fatty acid metabolism (e.g., FADS1, FADS2, COX-2). nih.govnih.govIdentification of genetic markers to predict patient response and tailor therapy.
Metabolic Profiles Baseline levels of EPA, arachidonic acid, and their metabolites. nih.govnih.govDiscovery of metabolic biomarkers for patient stratification and monitoring of therapeutic effects.
Gut Microbiome Composition and metabolic activity of gut bacteria. unc.eduUnderstanding the interplay between EPA-EE, the microbiome, and host metabolism.

Development of Novel Research Tools and Formulations for Enhanced Study

To facilitate the next wave of discoveries, new research tools and specialized formulations of eicosapentaenoic acid are being developed.

Stable Isotope Labeling: The use of deuterated EPA (an isotope of hydrogen) allows researchers to trace the metabolic fate of EPA-EE within the body with high precision. nih.govnih.gov Deuterium metabolic imaging (DMI), a magnetic resonance-based technique, can track how deuterated substrates are processed through metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.govnih.gov This provides a powerful, non-invasive way to study how EPA is absorbed, distributed, and utilized in different tissues and disease states.

Fluorescently Tagged Fatty Acids: Synthesizing EPA molecules with fluorescent tags enables direct visualization of their uptake and subcellular localization within in vitro models. This can be particularly useful in advanced microscopy studies to observe how EPA incorporates into specific cellular membranes or organelles in real-time.

Specialized Research Formulations: While the current formulation of EPA-EE is highly purified, future research may require even more specialized formulations. researchgate.netnih.gov This could include the development of specific metabolites of EPA, such as 18-hydroxyeicosapentaenoic acid (18-HEPE), for direct administration in experimental models to dissect their specific biological activities. researchgate.netnih.gov This would allow researchers to move beyond studying the parent compound and investigate the distinct roles of its various downstream derivatives.

Q & A

Q. Basic Research Focus

  • Methodology : Reverse-phase high-performance liquid chromatography-tandem mass spectrometry (RP-HPLC-MS/MS) is the gold standard. Key parameters include:
    • Column : C18 stationary phase (e.g., 150 mm × 2.1 mm, 3 µm particle size).
    • Mobile Phase : Gradient elution with acetonitrile/water (0.1% formic acid).
    • Internal Standards : Docosahexaenoic acid ethyl ester (DHA-E) for normalization .
  • Validation : Follow USP guidelines for linearity (R² > 0.99), precision (RSD < 5%), and recovery (90–110%) using certified reference materials (CRMs) .

How can EPA-E be synthesized enzymatically with high yield and specificity?

Q. Basic Research Focus

  • Lipase-Catalyzed Acidolysis : Use Novozym® 435 (immobilized Candida antarctica lipase B) with ethyl acetate and EPA concentrate.
    • Optimal Conditions :
  • Substrate ratio (EPA:ethyl acetate) = 1:1.
  • Solvent: n-hexane, 50°C, 200 U enzyme activity.
  • Conversion yield: 88–94% after 300 min .
    • Kinetic Modeling : Ordered mechanism models predict reaction rates (Vmax) and substrate affinity (Km) .

What experimental designs are critical for clinical trials evaluating EPA-E’s cardiovascular effects?

Q. Advanced Research Focus

  • Phase 3 Trial Design :
    • Population : High-risk patients (e.g., metabolic syndrome, TG ≥ 200 mg/dL) on statins.
    • Intervention : EPA-E 4 g/day vs. placebo, double-blinded, 12-week duration.
    • Endpoints : hsCRP reduction (23–40%), TG lowering (21–35%), and non-HDL-C reduction (13–20%) .
  • Stratification : Account for statin use and baseline lipid profiles to isolate EPA-E effects .

How can contradictions between in vitro and in vivo data on EPA-E’s metabolic effects be resolved?

Q. Advanced Research Focus

  • Discrepancy Example : EPA-E reduces hepatic triglycerides in vivo but shows limited β-oxidation activity in vitro.
    • Analysis :

Model Systems : Compare primary hepatocytes vs. cell lines (e.g., HepG2) for enzyme expression differences.

Dose Translation : Adjust in vitro concentrations to mimic physiological levels (e.g., 1–4 g/day human equivalent).

Cofactor Availability : Include albumin-bound fatty acids in vitro to reflect in vivo conditions .

What stability protocols are recommended for EPA-E in experimental formulations?

Q. Basic Research Focus

  • Storage : -20°C in ethanol; avoid aqueous buffers (solubility: 0.15 mg/mL in PBS).
  • Antioxidants : Add 0.05 g/L butylhydroxytoluene (BHT) to prevent oxidation during chromatographic analysis .
  • Solvent Exchange : Evaporate ethanol under nitrogen and reconstitute in DMSO for cell-based assays .

What advanced techniques optimize EPA-E purification using supercritical CO₂?

Q. Advanced Research Focus

  • Supercritical Fluid Chromatography (SFC) :
    • Conditions : CO₂ at 40°C, 150 bar, with ethanol co-solvent.
    • Diffusion Coefficients : 1.2–2.5 × 10⁻⁸ m²/s for EPA-E in CO₂, enabling efficient separation from DHA-E .
  • Sankey Diagrams : Model distillation pathways to achieve >95% purity in industrial-scale processes .

How is EPA-E’s impact on glucose homeostasis assessed in diabetic models?

Q. Advanced Research Focus

  • Animal Models : WBN/Kob rats (spontaneous diabetes) fed EPA-E (1 g/kg/day).
    • Endpoints : Fasting glucose, insulin sensitivity (HOMA-IR), and pancreatic β-cell histology.
    • Mechanistic Studies : RNA-seq to identify PPAR-α/γ pathway activation .

What chromatographic methods separate EPA-E from DHA-E with high resolution?

Q. Basic Research Focus

  • Simulated Moving Bed (SMB) Chromatography :
    • Columns : C18 or silver-impregnated silica for cis-bond selectivity.
    • Elution : Isocratic acetonitrile/water (85:15 v/v), flow rate 2 mL/min.
    • Purity : >99% EPA-E achieved in pharmaceutical-grade batches .

What statistical approaches reconcile conflicting data on EPA-E’s lipid effects?

Q. Advanced Research Focus

  • Meta-Analysis : Pool data from MARINE and ANCHOR trials (n = 849) using mixed-effects models.
    • Adjustments : Covariates include baseline TG, statin use, and APOE genotype.
    • Contradiction : EPA-E lowers LDL-C in ANCHOR (-5.2%) but not in MARINE.
  • Resolution : Stratify by baseline LDL-C; effects are significant only in LDL-C > 100 mg/dL subgroups .

What USP specifications govern EPA-E identification and quality control?

Q. Basic Research Focus

  • Identification Criteria :
    • Chromatographic Retention : Match to USP CRMs (RT ± 0.5 min).
    • Spectrometry : MS/MS fragmentation (m/z 330 → 285 for EPA-E) .
  • Purity Standards : ≥96% EPA-E by area normalization, with ≤1% DHA-E impurity .

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